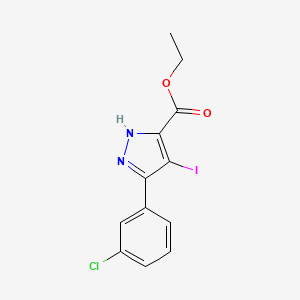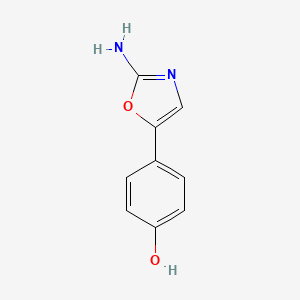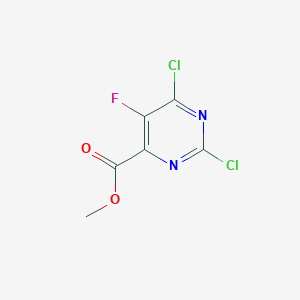![molecular formula C9H5BrN2O B11797907 2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then reacted with bromine to introduce the bromine atom at the 5-position of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as described above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives .
Scientific Research Applications
2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile involves its interaction with various molecular targets. The compound’s electron-withdrawing groups enhance its ability to interact with biological receptors, leading to its observed biological activities . Specific pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in microbial and cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)acetonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains additional chlorine atoms, which may enhance its antimicrobial properties.
Uniqueness
2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile is unique due to the presence of the bromine atom at the 5-position, which significantly influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
2-(5-bromo-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-7-3-6(1-2-11)9-8(4-7)12-5-13-9/h3-5H,1H2 |
InChI Key |
LHUIXMZKJCDPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1CC#N)OC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


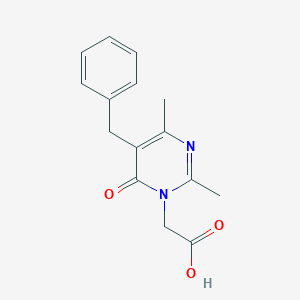

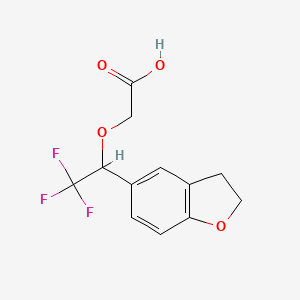
![4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11797862.png)


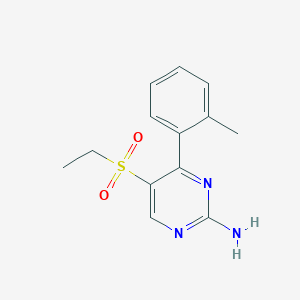
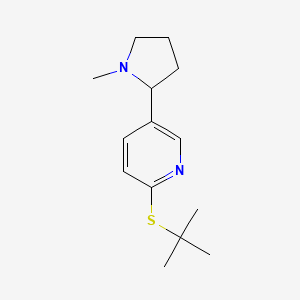

![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)
